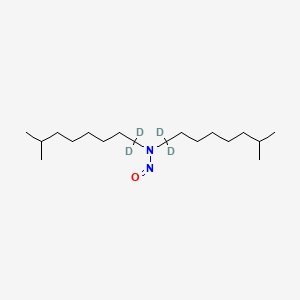
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a labeled version of N-Nitroso-N,N-di-(7-methyloctyl)amine, a symmetrical secondary amine. The compound is primarily used in research settings, particularly in the fields of environmental toxicology and proteomics . The molecular formula for this compound is C18H34D4N2O, and it has a molecular weight of 302.53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 typically involves the nitrosation of N,N-di-(7-methyloctyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl) .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Employed in studies investigating the biological effects of nitrosamines, including their potential carcinogenicity.
Medicine: Utilized in pharmacological research to understand the metabolism and toxicity of nitrosamines.
Industry: Applied in environmental testing to monitor the presence of nitrosamines in various products and environments .
Mécanisme D'action
The mechanism of action of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes and nucleic acids, and it can disrupt normal cellular processes by modifying these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N,N-di-(7-methyloctyl)amine: The unlabeled version of the compound.
N-Nitroso-N,N-bis(7-methyloctyl)amine: Another similar nitrosamine with slight structural variations.
Uniqueness
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological and environmental samples .
Propriétés
Formule moléculaire |
C18H38N2O |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |
InChI |
InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |
Clé InChI |
XAYFTZOFOLGWAE-ONNKGWAKSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O |
SMILES canonique |
CC(C)CCCCCCN(CCCCCCC(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



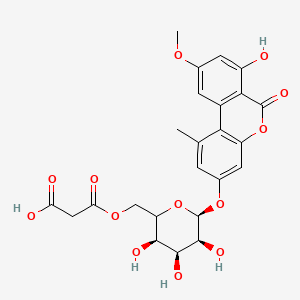
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)


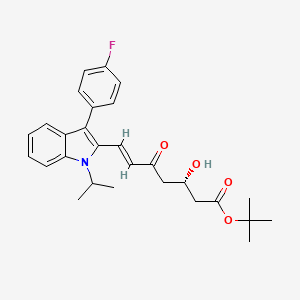
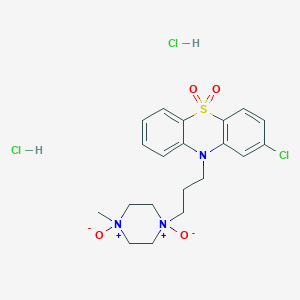
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
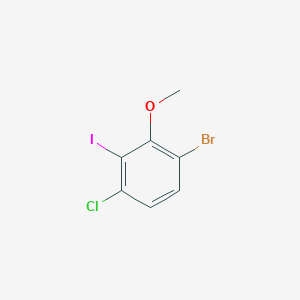

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
